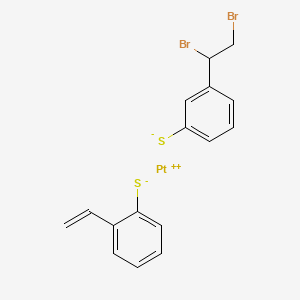
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- is a platinum-based compound with the molecular formula C16H14Br2PtS2 and a molecular weight of 625.3044 This compound is notable for its unique coordination chemistry, involving both dibromoethyl and ethenylbenzenethiolato ligands
Méthodes De Préparation
The synthesis of Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- typically involves the reaction of platinum precursors with the appropriate thiolato ligands. One common method involves the use of platinum(II) chloride as a starting material, which reacts with 2-(1,2-dibromoethyl)benzenethiol and 2-(eta2-ethenyl)benzenethiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine .
Analyse Des Réactions Chimiques
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) species, which may involve the addition of oxygen or other oxidizing agents.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0), often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the thiolato ligands are replaced by other ligands such as phosphines or amines.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Platinum compounds are studied for their potential use in biological imaging and as probes for detecting specific biomolecules.
Medicine: Similar to other platinum-based drugs, this compound is investigated for its anticancer properties, particularly its ability to bind to DNA and inhibit cell division.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- involves its interaction with biological molecules. In the context of anticancer activity, the compound binds to DNA, forming cross-links that disrupt the DNA structure and inhibit replication. This leads to cell cycle arrest and apoptosis (programmed cell death). The compound’s ability to form stable complexes with various ligands also makes it a versatile tool in catalysis and materials science .
Comparaison Avec Des Composés Similaires
Platinum, (2-(1,2-dibromoethyl)benzenethiolato)(2-(eta2-ethenyl)benzenethiolato-S)- can be compared with other platinum-based compounds such as:
Cisplatin: A well-known anticancer drug that forms DNA cross-links, leading to cell death.
Carboplatin: Similar to cisplatin but with a different ligand structure, offering reduced side effects.
Oxaliplatin: Another anticancer agent with a distinct mechanism of action involving the formation of platinum-DNA adducts.
Platinum(II) complexes with phenylpyridine and benzene-1,2-dithiolate ligands:
Each of these compounds has unique properties and applications, highlighting the versatility of platinum chemistry in various fields.
Propriétés
Numéro CAS |
73381-15-4 |
|---|---|
Formule moléculaire |
C16H14Br2PtS2 |
Poids moléculaire |
625.3 g/mol |
Nom IUPAC |
3-(1,2-dibromoethyl)benzenethiolate;2-ethenylbenzenethiolate;platinum(2+) |
InChI |
InChI=1S/C8H8Br2S.C8H8S.Pt/c9-5-8(10)6-2-1-3-7(11)4-6;1-2-7-5-3-4-6-8(7)9;/h1-4,8,11H,5H2;2-6,9H,1H2;/q;;+2/p-2 |
Clé InChI |
SNTYWHYZEIBUFZ-UHFFFAOYSA-L |
SMILES canonique |
C=CC1=CC=CC=C1[S-].C1=CC(=CC(=C1)[S-])C(CBr)Br.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















